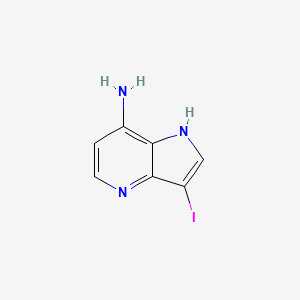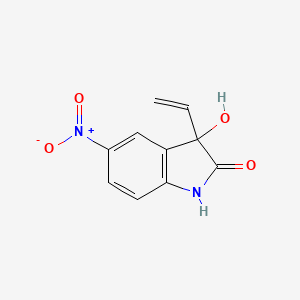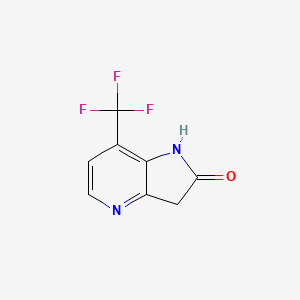![molecular formula C7H4ClN3O2 B3218707 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine CAS No. 1190311-54-6](/img/structure/B3218707.png)
6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine
Descripción general
Descripción
6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine, also known as CNPP, is a heterocyclic compound with a pyrrolopyridine structure. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CNPP has been found to exhibit a range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also disrupt the bacterial cell wall synthesis by inhibiting the activity of enzymes involved in this process.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. This compound has also been found to exhibit antibacterial activity by disrupting the bacterial cell wall synthesis. Furthermore, it has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine has several advantages as a potential drug candidate. It exhibits potent antitumor, antibacterial, and anti-inflammatory activity. Additionally, it has a relatively simple synthesis method and can be easily purified using column chromatography. However, there are also some limitations associated with this compound. It has poor solubility in water, which may limit its effectiveness as a drug. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its activity.
Direcciones Futuras
There are several future directions for the research on 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine. One potential direction is to optimize its activity by modifying its structure. This may involve synthesizing analogs of this compound to improve its solubility and potency. Another direction is to investigate its potential applications in other areas, such as antiviral or antifungal activity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Overall, this compound has significant potential as a drug candidate and further research is needed to fully explore its therapeutic applications.
Aplicaciones Científicas De Investigación
6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHUZPXBAAAWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218629.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3218635.png)
![3,5-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218643.png)
![3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3218650.png)

![5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B3218669.png)

![3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218679.png)

![3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218690.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B3218702.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218712.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218719.png)
